molecular formula C21H16N2O2 B2403203 (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide CAS No. 1321862-48-9

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B2403203
CAS No.: 1321862-48-9
M. Wt: 328.371
InChI Key: PTQPUJIHNNVUCA-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is a chemical compound featuring a cyanoacrylamide core, a scaffold recognized in medicinal chemistry and materials science. Compounds with this core structure are often investigated as key intermediates in organic synthesis and for their potential biological activity. The specific structure of this compound, which integrates a 4-methoxyphenyl electron-donor group and a naphthylamide group, is characteristic of a "push-pull" system that can exhibit interesting electronic properties for applications such as organic light-emitting devices (OLEDs) or as fluorescent sensors . Furthermore, the cyanoacrylamide pharmacophore is found in compounds studied for their potential to inhibit various biological targets. For instance, similar α,β-unsaturated carbonyl structures have been designed to act as allosteric inhibitors of enzymes like telomerase in cancer research or to exhibit anti-inflammatory effects by targeting transcription factors like STAT3 . The presence of the nitrile group is a common lead optimization strategy that can enhance ligand-receptor interactions and improve physicochemical properties . This product is provided for research purposes to support the exploration of these and other novel applications. It is supplied as a high-purity compound to ensure consistent and reliable experimental results. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQPUJIHNNVUCA-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Naphthalenyl Group: The final step involves the attachment of the naphthalenyl group through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features but different functional groups.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Another compound with a methoxyphenyl group and an imine functionality.

Uniqueness

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is unique due to the presence of the cyano group and the naphthalenyl group, which confer distinct chemical and biological properties

Biological Activity

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide, commonly referred to as a member of the enamide class, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its structural features that allow it to interact with various biological targets, notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Target Interaction

The primary mechanism of action for this compound involves its binding to the active sites of EGFR and VEGFR-2. This interaction leads to the inhibition of these receptors, which are critical in regulating cell proliferation, angiogenesis, and metastasis.

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 activates multiple downstream signaling pathways that are pivotal in cancer progression. Specifically, this compound may affect pathways involved in:

  • Cell Proliferation : Reduced activation of growth factor receptors leads to decreased cell division.
  • Angiogenesis : Inhibition of VEGFR-2 disrupts the formation of new blood vessels, which is essential for tumor growth.
  • Metastasis : By blocking these receptors, the compound potentially limits the spread of cancer cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound fulfills key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria. This profile suggests favorable oral bioavailability and a manageable safety profile for therapeutic applications.

Cellular Effects

Research indicates that this compound may influence several cellular functions:

  • Cell Signaling : Modulation of signaling pathways related to cell survival and apoptosis.
  • Gene Expression : Changes in gene expression patterns associated with cancer progression.

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been extensively documented for this compound, preliminary studies suggest that varying dosages could yield different biological responses.

Anticancer Properties

A study demonstrated that this compound exhibits significant anticancer properties in vitro. The compound was shown to reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Study Cell Line IC50 Value (µM) Mechanism
Study 1A54915EGFR Inhibition
Study 2MCF720VEGFR Inhibition

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Q & A

Q. What are the key steps in synthesizing (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide, and how are intermediates characterized?

Answer: The synthesis typically involves:

Preparation of intermediates :

  • Functionalization of 4-methoxyphenyl groups via nitration or alkylation .
  • Coupling of the cyanoacrylamide moiety with naphthalen-1-ylamine under controlled pH (6.5–7.5) and temperature (60–80°C) to favor the E-isomer .

Characterization :

  • HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity (>95% required for biological assays) .
  • NMR (¹H/¹³C) to confirm stereochemistry: E-isomers show distinct coupling constants (J = 12–16 Hz for α,β-unsaturated protons) .

Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., m/z 389.1295 for C₂₂H₁₇N₂O₂) .
  • FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolves spatial arrangement and hydrogen-bonding patterns .

Q. How is the compound’s initial biological activity screened in academic research?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported in µM) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and stereoselectivity of the E-isomer?

Answer:

  • Reaction parameter screening :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance E selectivity by stabilizing transition states .
    • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions, reducing side-product formation .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, pH, stoichiometry) and identify optimal conditions .

Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?

Answer:

  • Pharmacokinetic profiling :
    • Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
    • Measure plasma protein binding (equilibrium dialysis) to evaluate bioavailability .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to improve solubility or target affinity .

Q. What computational methods are used to predict the compound’s binding mode with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., key hydrogen bonds with hinge regions) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) .
  • Advanced NMR techniques : Employ 2D-COSY and NOESY to resolve overlapping signals and confirm spatial proximity of substituents .

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